3-Ethylbenzaldehyde
Overview
Description
3-Ethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O. It is characterized by an ethyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzaldehyde can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation of 3-Ethyltoluene: This method involves the oxidation of 3-ethyltoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled oxidation of 3-ethyltoluene. This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-ethylbenzyl alcohol when using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: It can participate in aldol condensation reactions to form larger molecules, often in the presence of a base like sodium hydroxide (NaOH).
Electrophilic Substitution: The ethyl group on the benzene ring directs electrophilic substitution reactions to the meta position, leading to various substituted products.
Scientific Research Applications
3-Ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
3-Ethylbenzaldehyde can be compared with other aromatic aldehydes such as benzaldehyde and 4-ethylbenzaldehyde:
Benzaldehyde: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
4-Ethylbenzaldehyde: Has the ethyl group at the para position, which affects its reactivity and the types of products formed in substitution reactions.
Comparison with Similar Compounds
- Benzaldehyde
- 4-Ethylbenzaldehyde
- 2-Ethylbenzaldehyde
3-Ethylbenzaldehyde stands out due to its unique substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
3-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXUFQXCNIGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187819 | |
Record name | m-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34246-54-3 | |
Record name | 3-Ethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Ethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-ethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-ethylbenzaldehyde considered a potential health risk?
A: this compound is a volatile organic compound (VOC) emitted from certain indoor fragrance diffusers. [] Research shows that it can reach concerning concentrations, especially in poorly ventilated spaces. [] This compound is classified as a strong respiratory irritant, posing potential health risks upon inhalation. []
Q2: Has this compound been found in other contexts besides indoor fragrances?
A: Yes, this compound has been identified as a byproduct of 4-chlorobiphenyl thermal decomposition. [] This process, occurring in scenarios like fires and waste combustion, generates various chlorophenols and chlorobenzenes, including this compound. [] These findings highlight the importance of understanding the compound's formation and potential presence in diverse environments.
Q3: How do insects interact with this compound?
A: Studies show that this compound, along with 4-ethylacetophenone, can significantly enhance the attraction of male lacewings (Chrysopa cognata) to nepetalactol. [, ] These compounds are naturally emitted by green pepper plants infested with the cotton aphid (Aphis gossypii). [, ] This suggests that this compound plays a role in attracting beneficial insects like lacewings, which are natural predators of aphids.
Q4: What analytical techniques are used to identify and quantify this compound?
A: Researchers utilize a combination of techniques to study this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is employed to separate and identify the compound within complex mixtures. [, , , ] Additionally, gas chromatography-electroantennographic detection (GC-EAD) is used to assess the response of insect antennae to this compound, confirming its biological activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.